Cyclopropyl(4,6-dichloropyridin-3-YL)methanone hcl
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Overview
Description
Cyclopropyl(4,6-dichloropyridin-3-YL)methanone hydrochloride is a chemical compound with the molecular formula C9H8Cl3NO. It is known for its unique structure, which includes a cyclopropyl group attached to a pyridine ring substituted with two chlorine atoms. This compound is used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(4,6-dichloropyridin-3-YL)methanone hydrochloride typically involves the reaction of cyclopropyl ketone with 4,6-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(4,6-dichloropyridin-3-YL)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Cyclopropyl(4,6-dichloropyridin-3-YL)methanone hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Cyclopropyl(4,6-dichloropyridin-3-YL)methanone hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Cyclopropyl(4-chloropyridin-3-YL)methanone
- Cyclopropyl(6-chloropyridin-3-YL)methanone
- Cyclopropyl(4,6-difluoropyridin-3-YL)methanone
Comparison: Cyclopropyl(4,6-dichloropyridin-3-YL)methanone hydrochloride is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents .
Properties
Molecular Formula |
C9H8Cl3NO |
---|---|
Molecular Weight |
252.5 g/mol |
IUPAC Name |
cyclopropyl-(4,6-dichloropyridin-3-yl)methanone;hydrochloride |
InChI |
InChI=1S/C9H7Cl2NO.ClH/c10-7-3-8(11)12-4-6(7)9(13)5-1-2-5;/h3-5H,1-2H2;1H |
InChI Key |
QHONUJGFMFNSGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CN=C(C=C2Cl)Cl.Cl |
Origin of Product |
United States |
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